molecular formula C18H27N3O3 B6716317 [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea

[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea

Cat. No.: B6716317
M. Wt: 333.4 g/mol
InChI Key: QFEFLCGFLUMPOR-UHFFFAOYSA-N
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Description

[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea is a synthetic organic compound that features a morpholine ring substituted with a tert-butyl group, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area aims to identify and optimize compounds with desirable therapeutic profiles.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.

    [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea moiety.

    [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]amide: Similar structure but with an amide group instead of a urea moiety.

Uniqueness

The uniqueness of [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea lies in its combination of a morpholine ring, a tert-butyl group, a phenyl group, and a urea moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the urea moiety may confer enhanced hydrogen bonding capabilities, influencing the compound’s binding affinity to biological targets.

Properties

IUPAC Name

[1-(2-tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)15-12-21(9-10-24-15)16(22)14(20-17(19)23)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H3,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEFLCGFLUMPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCO1)C(=O)C(CC2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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